molecular formula C8H4Cl3N3 B6190217 4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole CAS No. 2393920-18-6

4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole

Cat. No. B6190217
CAS RN: 2393920-18-6
M. Wt: 248.5
InChI Key:
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Description

4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole (4-CPDT) is an organic compound with a wide range of applications in scientific research, including biochemistry, pharmacology, and molecular biology. 4-CPDT is an important synthetic building block in organic chemistry and is used as a starting material for the synthesis of various compounds. It is also used as a reagent in various reactions, such as cyclization and oxidation. 4-CPDT has been extensively studied in recent years due to its unique properties and potential applications.

Scientific Research Applications

4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as heterocyclic compounds and polymers. It has also been used as a reagent in a variety of reactions, such as cyclization, oxidation, and alkylation. In addition, this compound has been used as a catalyst in the synthesis of polymers and as a stabilizer in the synthesis of polymers. Furthermore, this compound has been used in the synthesis of fluorescent dyes and other compounds.

Mechanism of Action

4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole is believed to act as a proton acceptor, which allows it to react with other molecules. It is also believed to act as an electron donor, which allows it to form covalent bonds with other molecules. In addition, this compound is believed to act as a Lewis acid, which allows it to catalyze certain reactions.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that this compound can inhibit the growth of certain bacteria and inhibit the activity of certain enzymes. In vivo studies have shown that this compound can reduce inflammation and reduce the growth of certain tumors. However, the effects of this compound on humans have not been extensively studied and more research is needed to better understand its effects.

Advantages and Limitations for Lab Experiments

4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable. In addition, it is soluble in a variety of solvents, which allows it to be used in a variety of reactions. However, this compound is also relatively toxic and must be handled with care.

Future Directions

Future research on 4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole should focus on its potential applications in drug discovery and development. In particular, further studies should be conducted to determine the effects of this compound on biochemical and physiological processes in humans. In addition, further studies should be conducted to better understand the mechanism of action of this compound and to identify potential therapeutic targets. Finally, further studies should be conducted to develop more efficient and cost-effective synthetic methods for the preparation of this compound.

Synthesis Methods

4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole can be synthesized from a variety of starting materials, including dichlorobenzene, sodium azide, and potassium thiocyanate. The most commonly used method is the reaction of dichlorobenzene and sodium azide, which yields this compound in high yields. The reaction is typically carried out in an aqueous medium at elevated temperatures. The reaction is typically complete within 1-2 hours and the product can be isolated by filtration.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole involves the reaction of 2,4-dichlorophenylhydrazine with 4-chlorobenzoyl chloride to form 4-chloro-2-(2,4-dichlorophenyl)hydrazinylidene)acetyl chloride, which is then reacted with sodium azide to form the desired product.", "Starting Materials": [ "2,4-dichlorophenylhydrazine", "4-chlorobenzoyl chloride", "sodium azide" ], "Reaction": [ "Step 1: 2,4-dichlorophenylhydrazine is reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form 4-chloro-2-(2,4-dichlorophenyl)hydrazinylidene)acetyl chloride.", "Step 2: The resulting acyl chloride is then reacted with sodium azide in the presence of a solvent such as DMF to form 4-chloro-5-(2,4-dichlorophenyl)-2H-1,2,3-triazole." ] }

CAS RN

2393920-18-6

Molecular Formula

C8H4Cl3N3

Molecular Weight

248.5

Purity

95

Origin of Product

United States

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